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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Detajmium, also known by its synonym Tachmalcor, is a potent antiarrhythmic agent classified

within the Vaughan Williams Class I/C. Its primary mechanism of action is the blockade of fast

sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of

depolarization of the action potential. This technical guide provides a comprehensive overview

of the molecular structure, chemical properties, and electrophysiological effects of Detajmium,

based on available scientific literature. It includes a summary of quantitative data, detailed

experimental protocols from key studies, and visualizations of its mechanism of action and

experimental workflows to support further research and development.

Molecular Structure and Chemical Identity
Detajmium is a derivative of the ajmaline class of alkaloids. Its systematic IUPAC name is 7-(3-

(diethylamino)-2-hydroxypropyl)-17,21-dihydroxyajmalanium. The compound is a quaternary

ammonium salt, which contributes to its pharmacological activity.
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CAS Number: 47719-70-0

Molecular Formula: C₂₇H₄₂N₃O₃⁺

Molecular Weight: 456.64 g/mol

While a definitive 2D or 3D crystal structure image is not widely available in public databases,

its structure can be inferred from its systematic name and its parent compound, ajmaline.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Detajmium are limited. The

following table summarizes the available computed data for Detajmium bitartrate, its common

salt form.

Property Value Source

Molecular Formula (Bitartrate) C₃₁H₄₇N₃O₉ PubChem

Molecular Weight (Bitartrate) 605.7 g/mol PubChem

Topological Polar Surface Area 185 Å² PubChem

Physical State Solid CymitQuimica[1]

Note: Further experimental validation of these properties is required.

Pharmacological Properties and Mechanism of
Action
Detajmium is a Class I/C antiarrhythmic agent, indicating that it is a potent sodium channel

blocker with slow dissociation kinetics.[2]

Mechanism of Action: Sodium Channel Blockade
The primary pharmacological effect of Detajmium is the blockade of voltage-gated sodium

channels (Naᵥ) in cardiomyocytes. By binding to the channel, it reduces the influx of sodium

ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum
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rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-

Purkinje system.

The following diagram illustrates the general mechanism of a Class I antiarrhythmic drug like

Detajmium at the cellular level.
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Caption: Mechanism of Detajmium's sodium channel blockade.

Pharmacokinetics and Metabolism
There is limited publicly available information regarding the pharmacokinetics (Absorption,

Distribution, Metabolism, and Excretion) of Detajmium. As a derivative of ajmaline, it is

plausible that it undergoes hepatic metabolism. The metabolism of ajmaline involves

hydroxylation and O-methylation, and it is primarily excreted as conjugates.[2] Further studies
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are required to elucidate the specific metabolic pathways and pharmacokinetic profile of

Detajmium.

Quantitative Electrophysiological Data
The following data are summarized from a key study by Hála et al. (1994) on the

electrophysiological effects of 1 µM Detajmium on isolated canine cardiac preparations at a

stimulation frequency of 1 Hz.[2]

Table 1: Effects of Detajmium on Canine Ventricular Muscle Fibers[2]

Parameter
Control (Mean ±
SD)

Detajmium (1 µM)
(Mean ± SD)

p-value

Vmax (V/s) 236.7 ± 28.9 177.3 ± 22.5 < 0.01

Resting Potential (mV)
Not significantly

changed

Not significantly

changed
N/A

Action Potential

Amplitude (mV)

Not significantly

changed

Not significantly

changed
N/A

APD90 (ms)
Not significantly

changed

Not significantly

changed
N/A

Effective Refractory

Period (ms)

Not significantly

changed

Not significantly

changed
N/A

Table 2: Effects of Detajmium on Canine Purkinje Fibers[2]
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Parameter
Control (Mean ±
SD)

Detajmium (1 µM)
(Mean ± SD)

p-value

Vmax (V/s) 687.5 ± 57.2 523.7 ± 58.2 < 0.001

Action Potential

Amplitude (mV)
111.1 ± 12.3 100.0 ± 2.5 < 0.003

APD90 (ms) 359.0 ± 17.5 262.1 ± 12.3 < 0.001

Maximal Diastolic

Potential (mV)

Not significantly

changed

Not significantly

changed
N/A

ERP/APD Ratio
Not significantly

changed

Not significantly

changed
N/A

The study also noted that the recovery kinetics of Vmax were extremely slow, with a time

constant of 348.16 ± 57.43 seconds, which is a characteristic feature of Class I/C

antiarrhythmics.[2]

Experimental Protocols
The following is a detailed methodology based on the study by Hála et al. (1994) for assessing

the electrophysiological effects of Detajmium.[2]

Tissue Preparation
Animal Model: Adult mongrel dogs of either sex.

Anesthesia: Pentobarbital sodium (30 mg/kg, intravenous).

Heart Excision: Hearts are rapidly excised and placed in cooled, oxygenated Tyrode's

solution.

Tissue Isolation: Papillary muscles from the right ventricle and free-running Purkinje fibers

are dissected.

Mounting: Tissues are mounted in a 5-ml tissue bath.
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Electrophysiological Recording
Superfusion: Tissues are superfused with Tyrode's solution at 37°C, gassed with 95% O₂

and 5% CO₂.

Stimulation: Tissues are stimulated with rectangular pulses of 1-ms duration and twice the

diastolic threshold intensity via bipolar silver electrodes. The basic stimulation frequency is 1

Hz.

Intracellular Recording: Transmembrane potentials are recorded using glass capillary

microelectrodes filled with 3 M KCl, connected to a high-input impedance capacity-

neutralizing amplifier.

Data Acquisition: The first derivative of the action potential upstroke (Vmax) is obtained using

an electronic differentiator. Data are displayed on an oscilloscope and recorded for analysis.

The following diagram outlines the experimental workflow.
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Caption: Experimental workflow for electrophysiological studies.
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Discussion and Future Directions
Detajmium demonstrates potent Class I/C antiarrhythmic properties, characterized by a

significant, frequency-dependent reduction in Vmax and slow recovery kinetics.[2] Its effects

are more pronounced in Purkinje fibers than in ventricular muscle.[2]

While its primary mechanism of action is well-established as sodium channel blockade, there is

a notable lack of comprehensive data on its pharmacokinetics, metabolism, and potential off-

target effects. Reports of its use in other therapeutic areas, such as neuroprotection, are not

substantiated by the primary literature found and may be erroneous.

For drug development professionals, future research should focus on:

Elucidating the full pharmacokinetic profile (ADME) of Detajmium.

Identifying its metabolic pathways and potential drug-drug interactions.

Conducting detailed studies to identify its specific binding site(s) on the sodium channel.

Performing comprehensive safety and toxicology studies.

Conclusion
Detajmium is a potent sodium channel blocker with clear Class I/C antiarrhythmic effects. The

quantitative data and experimental protocols presented in this guide provide a solid foundation

for researchers. However, significant knowledge gaps, particularly in its pharmacokinetic and

metabolic profiles, need to be addressed to fully understand its therapeutic potential and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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